Dermatoxin-J3
CAS No.:
Cat. No.: VC3669150
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Origin and Taxonomic Distribution
Evolutionary Context
The search results indicate that Dermatoxin-J3 shares significant sequence similarity with other amphibian peptides. Notably, it appears to have 80% sequence identity with dermaseptin-J3 . This high degree of homology suggests evolutionary relationships between these peptide families and indicates possible functional similarities.
Structural Characteristics
Secondary Structure
Like other dermatoxins, Dermatoxin-J3 likely adopts an amphipathic α-helical conformation in membrane-mimicking environments. This structural feature is common among antimicrobial peptides derived from amphibian skin and plays a crucial role in their mechanism of action against microbial membranes .
Biosynthesis and Genetic Background
Precursor Structure
Research on related peptides suggests that dermatoxins are derived from precursors displaying characteristic properties of preprodermaseptins. These precursors typically have a preproregion in the N-terminus followed by evolving domains in the C-terminus . The mature peptide is likely processed from such a precursor through post-translational modifications.
Biological Activities
Mechanism of Action
The primary target for dermatoxins appears to be the plasma membrane of microorganisms. Research using reflected light fluorescence microscopy has investigated the mechanism by which these peptides kill cells, focusing on alterations in membrane permeability observed after DNA staining . This suggests that Dermatoxin-J3 might function through similar membrane-disrupting mechanisms.
Current Applications and Research Status
Cosmetic Applications
Comparative Analysis with Related Compounds
Comparison with Dermaseptins
Dermaseptins, another family of amphibian skin peptides, share several structural and functional similarities with dermatoxins. Multiple dermaseptins (QUB2605, QUB2651, and QUB2687) have been isolated from various frog species including Phyllomedusa tarsius, Phyllomedusa palliata, and Agalychnis callidryas . These peptides have demonstrated antimicrobial and, in some cases, anticancer activities.
Relationship to Other Bioactive Peptides
The search results mention several other bioactive peptide families isolated from amphibian skin secretions, including dermaseptins B1-B6 from Phyllomedusa bicolor, which are described as amphipathic α-helical and polycationic (lysine-rich) peptides with a common motif AGK(Q)AA(V)LG in the middle part of the sequence and a conserved tryptophan in the third position . These structural characteristics might provide insights into the potential features of Dermatoxin-J3.
Research Limitations and Future Directions
Methodological Approaches for Further Study
Further research on Dermatoxin-J3 could benefit from approaches similar to those used for related peptides. These include "shotgun" cloning of precursor-encoding cDNA from skin secretion-derived cDNA libraries, isolation and identification from crude skin secretions, peptide synthesis, circular dichroism spectroscopy for structural analysis, antimicrobial assays, hemolysis assays, and potentially anticancer activity assessments .
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